molecular formula C4H11N2O+ B14280976 Amino-N,N,N-trimethyloxomethanaminium CAS No. 126026-61-7

Amino-N,N,N-trimethyloxomethanaminium

Cat. No.: B14280976
CAS No.: 126026-61-7
M. Wt: 103.14 g/mol
InChI Key: PYDQVGJDZFRWEA-UHFFFAOYSA-O
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Description

Amino-N,N,N-trimethyloxomethanaminium is a chemical compound that belongs to the class of amine oxides. It is characterized by the presence of an amino group, three methyl groups, and an oxomethanaminium group. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-N,N,N-trimethyloxomethanaminium can be achieved through several methods. One common method involves the reaction of trimethylamine with formaldehyde and hydrogen peroxide. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method ensures a consistent supply of the compound while maintaining high purity and yield. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Amino-N,N,N-trimethyloxomethanaminium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically require the presence of a strong base or acid as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines.

Scientific Research Applications

Amino-N,N,N-trimethyloxomethanaminium has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Amino-N,N,N-trimethyloxomethanaminium involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This property makes it a valuable reagent in organic synthesis and catalysis.

Comparison with Similar Compounds

Similar Compounds

    Trimethylamine N-oxide: Similar in structure but differs in its specific functional groups and applications.

    N,N,N-trimethylglycinium: Another related compound with distinct properties and uses.

Uniqueness

Amino-N,N,N-trimethyloxomethanaminium is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

126026-61-7

Molecular Formula

C4H11N2O+

Molecular Weight

103.14 g/mol

IUPAC Name

carbamoyl(trimethyl)azanium

InChI

InChI=1S/C4H10N2O/c1-6(2,3)4(5)7/h1-3H3,(H-,5,7)/p+1

InChI Key

PYDQVGJDZFRWEA-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(C)C(=O)N

Origin of Product

United States

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